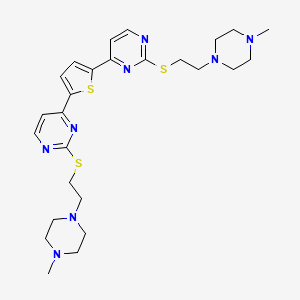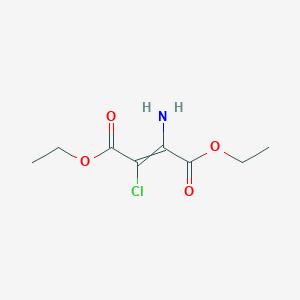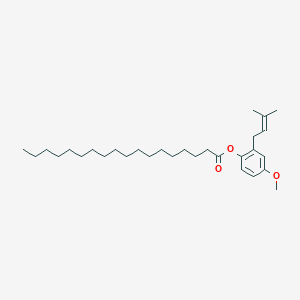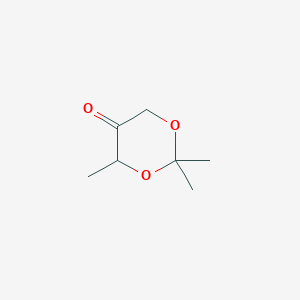
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- is a unique organometallic compound that features a cyclopropane ring with silicon and germanium atoms. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- typically involves the reaction of dichloromethane with silicon and germanium precursors under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon and germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon and germanium species.
Substitution: The compound can undergo substitution reactions where one or more of the trimethylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield silicon and germanium oxides, while substitution reactions produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a component in electronic devices.
Mecanismo De Acción
The mechanism of action of Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- involves its interaction with various molecular targets. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. The pathways involved include the formation and stabilization of reactive intermediates, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organometallic cyclopropanes with different substituents, such as:
Silacyclopropane: Contains only silicon in the cyclopropane ring.
Germacyclopropane: Contains only germanium in the cyclopropane ring.
Carbocyclopropane: Contains only carbon in the cyclopropane ring.
Uniqueness
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- is unique due to the presence of both silicon and germanium in the cyclopropane ring, which imparts distinctive chemical properties and reactivity. This dual-metal composition allows for a broader range of chemical transformations and applications compared to its single-metal counterparts.
Propiedades
Número CAS |
136131-68-5 |
|---|---|
Fórmula molecular |
C54H66Ge2Si |
Peso molecular |
888.4 g/mol |
InChI |
InChI=1S/2C18H22Ge.C18H22Si/c3*1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h3*7-10H,1-6H3 |
Clave InChI |
IBCSHEFIIMJXCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[Si]C2=C(C=C(C=C2C)C)C)C.CC1=CC(=C(C(=C1)C)[Ge]C2=C(C=C(C=C2C)C)C)C.CC1=CC(=C(C(=C1)C)[Ge]C2=C(C=C(C=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



ethanimidamide](/img/structure/B14280755.png)

![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)



![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)



![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)
